molecular formula C17H21N3O3S B5795781 4-[(anilinocarbonyl)amino]-N,N-diethylbenzenesulfonamide

4-[(anilinocarbonyl)amino]-N,N-diethylbenzenesulfonamide

Cat. No. B5795781
M. Wt: 347.4 g/mol
InChI Key: XAWREYBGEGRVRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(anilinocarbonyl)amino]-N,N-diethylbenzenesulfonamide, also known as ACD, is a small molecule inhibitor that has been used in scientific research for several years. It is a potent inhibitor of several enzymes and has been studied extensively for its potential therapeutic applications.

Scientific Research Applications

4-[(anilinocarbonyl)amino]-N,N-diethylbenzenesulfonamide has been used in scientific research for several years due to its potent inhibitory activity against several enzymes. It has been studied for its potential therapeutic applications in cancer, inflammation, and autoimmune diseases. 4-[(anilinocarbonyl)amino]-N,N-diethylbenzenesulfonamide has been shown to inhibit the activity of several enzymes involved in these diseases, including carbonic anhydrase, histone deacetylases, and protein kinases.

Mechanism of Action

4-[(anilinocarbonyl)amino]-N,N-diethylbenzenesulfonamide inhibits the activity of enzymes by binding to the active site of the enzyme and preventing substrate binding. It has been shown to bind to several enzymes with high affinity, making it a potent inhibitor. The exact mechanism of action of 4-[(anilinocarbonyl)amino]-N,N-diethylbenzenesulfonamide on each enzyme is still being studied, but it is believed to involve the disruption of the enzyme-substrate interaction.
Biochemical and physiological effects:
4-[(anilinocarbonyl)amino]-N,N-diethylbenzenesulfonamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. 4-[(anilinocarbonyl)amino]-N,N-diethylbenzenesulfonamide has also been shown to have an effect on the immune system, reducing the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-[(anilinocarbonyl)amino]-N,N-diethylbenzenesulfonamide in lab experiments is its potency. It has been shown to be a potent inhibitor of several enzymes, making it useful for studying their activity. 4-[(anilinocarbonyl)amino]-N,N-diethylbenzenesulfonamide is also relatively easy to synthesize, and its purity can be confirmed using standard analytical techniques.
One limitation of using 4-[(anilinocarbonyl)amino]-N,N-diethylbenzenesulfonamide in lab experiments is its specificity. It has been shown to inhibit several enzymes, which can make it difficult to determine the specific enzyme that is being targeted. Additionally, 4-[(anilinocarbonyl)amino]-N,N-diethylbenzenesulfonamide has not been extensively studied in vivo, so its effects in animal models and humans are still being investigated.

Future Directions

There are several future directions for the study of 4-[(anilinocarbonyl)amino]-N,N-diethylbenzenesulfonamide. One potential application is in the treatment of cancer. 4-[(anilinocarbonyl)amino]-N,N-diethylbenzenesulfonamide has been shown to inhibit the growth of cancer cells in vitro, and further studies are needed to determine its potential as a cancer therapeutic. 4-[(anilinocarbonyl)amino]-N,N-diethylbenzenesulfonamide has also been shown to have anti-inflammatory effects, making it a potential treatment for autoimmune diseases such as rheumatoid arthritis.
Another future direction for the study of 4-[(anilinocarbonyl)amino]-N,N-diethylbenzenesulfonamide is in the development of more specific inhibitors. While 4-[(anilinocarbonyl)amino]-N,N-diethylbenzenesulfonamide is a potent inhibitor of several enzymes, it is not specific to any one enzyme. Developing more specific inhibitors could help to determine the specific enzyme that is being targeted and could lead to more effective therapies.
Conclusion:
In conclusion, 4-[(anilinocarbonyl)amino]-N,N-diethylbenzenesulfonamide is a small molecule inhibitor that has been used in scientific research for several years. It is a potent inhibitor of several enzymes and has been studied extensively for its potential therapeutic applications. 4-[(anilinocarbonyl)amino]-N,N-diethylbenzenesulfonamide has been shown to have several biochemical and physiological effects, including inhibiting the growth of cancer cells and reducing inflammation. While there are limitations to using 4-[(anilinocarbonyl)amino]-N,N-diethylbenzenesulfonamide in lab experiments, its potency and ease of synthesis make it a useful tool for studying enzyme activity. There are several future directions for the study of 4-[(anilinocarbonyl)amino]-N,N-diethylbenzenesulfonamide, including its potential as a cancer therapeutic and the development of more specific inhibitors.

Synthesis Methods

The synthesis of 4-[(anilinocarbonyl)amino]-N,N-diethylbenzenesulfonamide involves the reaction of 4-nitrobenzenesulfonyl chloride with aniline followed by reaction with diethylamine. The resulting product is then purified using column chromatography to obtain the final compound. The yield of 4-[(anilinocarbonyl)amino]-N,N-diethylbenzenesulfonamide is typically high, and the purity can be confirmed using analytical techniques such as HPLC and NMR.

properties

IUPAC Name

1-[4-(diethylsulfamoyl)phenyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c1-3-20(4-2)24(22,23)16-12-10-15(11-13-16)19-17(21)18-14-8-6-5-7-9-14/h5-13H,3-4H2,1-2H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAWREYBGEGRVRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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